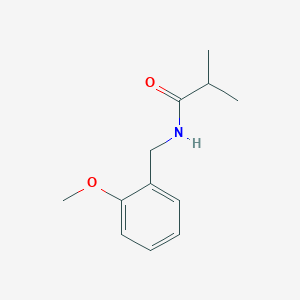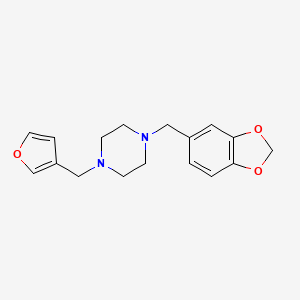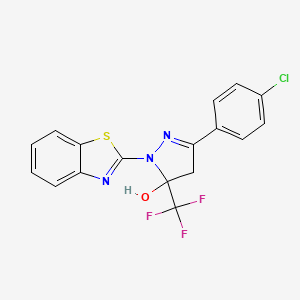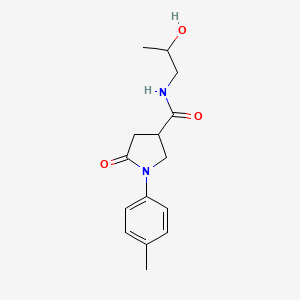![molecular formula C17H28N2O2 B4896708 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK by 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol blocks this signaling pathway, leading to decreased B-cell activation and proliferation.
Biochemical and physiological effects:
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In addition to its effects on B-cell proliferation, 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has also been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in the pathogenesis of various autoimmune diseases.
Advantages and Limitations for Lab Experiments
The main advantage of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell biology and disease. However, like any small molecule inhibitor, 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has limitations in terms of its specificity and potency. In addition, the use of small molecule inhibitors in cell culture and animal models may not fully recapitulate the complex biology of B-cell malignancies in humans.
Future Directions
There are several potential future directions for research on 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the exploration of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol in other autoimmune diseases where B-cell activation plays a role, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic options for patients with B-cell malignancies.
Synthesis Methods
The synthesis of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been described in the literature. The compound is typically prepared in a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 4-(4-ethylbenzyl)-1-piperazinecarboxylic acid with 2-(2-hydroxyethoxy)ethanol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol inhibits BTK activity in a dose-dependent manner, leading to decreased phosphorylation of downstream signaling molecules such as AKT and ERK. In vivo studies have demonstrated that 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is effective in reducing tumor growth in mouse models of chronic lymphocytic leukemia and mantle cell lymphoma.
properties
IUPAC Name |
2-[2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)11-13-21-14-12-20/h3-6,20H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBAVCVYRCKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)

![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)
